molecular formula C21H14N2O2 B14570153 2-[2-(4-Methoxyphenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile CAS No. 61575-62-0

2-[2-(4-Methoxyphenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile

Cat. No.: B14570153
CAS No.: 61575-62-0
M. Wt: 326.3 g/mol
InChI Key: JLUFVVNIASOTIR-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphtho[1,2-D][1,3]oxazole core with a 4-methoxyphenyl group and a carbonitrile group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphtho[1,2-D][1,3]oxazole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-methoxyphenyl group: This step often involves a Heck reaction, where a palladium catalyst is used to couple the naphtho[1,2-D][1,3]oxazole core with a 4-methoxyphenyl halide.

    Addition of the carbonitrile group: This can be done through a nucleophilic substitution reaction, where a suitable nitrile source is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with others under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halides, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(4-Methoxyphenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole
  • 2-(4-Methoxyphenyl)ethylamine

Uniqueness

2-[2-(4-Methoxyphenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile is unique due to its naphtho[1,2-D][1,3]oxazole core, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61575-62-0

Molecular Formula

C21H14N2O2

Molecular Weight

326.3 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethenyl]benzo[e][1,3]benzoxazole-5-carbonitrile

InChI

InChI=1S/C21H14N2O2/c1-24-16-9-6-14(7-10-16)8-11-20-23-21-18-5-3-2-4-17(18)15(13-22)12-19(21)25-20/h2-12H,1H3

InChI Key

JLUFVVNIASOTIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=C(O2)C=C(C4=CC=CC=C43)C#N

Origin of Product

United States

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